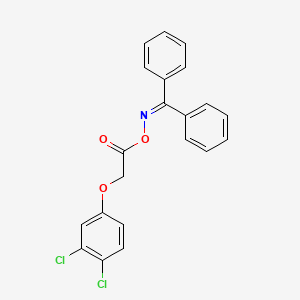
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzophenone oxime, which is widely used in various chemical reactions and industrial applications. The compound’s structure includes a diphenylmethanone core with an oxime functional group and a 3,4-dichlorophenoxyacetyl substituent, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime typically involves the reaction of benzophenone oxime with 3,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or chloroform, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The 3,4-dichlorophenoxyacetyl substituent can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime can be compared with other similar compounds, such as:
Benzophenone oxime: Lacks the 3,4-dichlorophenoxyacetyl substituent, making it less versatile in certain applications.
Diphenylmethanone oxime: Similar core structure but without the additional substituent, leading to different chemical and biological properties.
3,4-Dichlorophenoxyacetic acid: Contains the 3,4-dichlorophenoxy group but lacks the oxime functionality, resulting in different reactivity and applications.
The unique combination of the diphenylmethanone core, oxime group, and 3,4-dichlorophenoxyacetyl substituent makes this compound a valuable compound in various fields of research and industry.
Properties
CAS No. |
101022-06-4 |
|---|---|
Molecular Formula |
C21H15Cl2NO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(benzhydrylideneamino) 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C21H15Cl2NO3/c22-18-12-11-17(13-19(18)23)26-14-20(25)27-24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
XHHIWXCMMZLSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


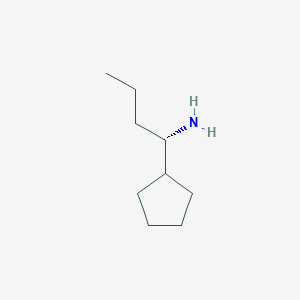
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
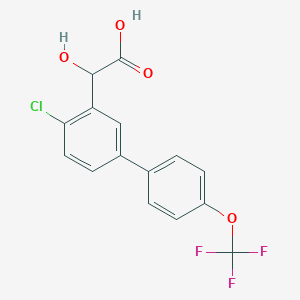
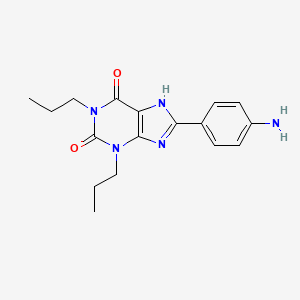
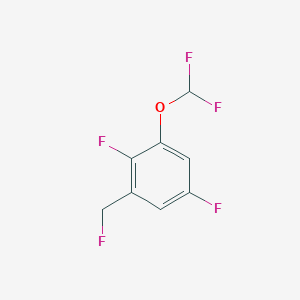
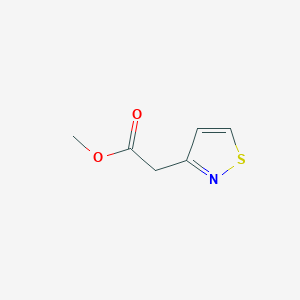
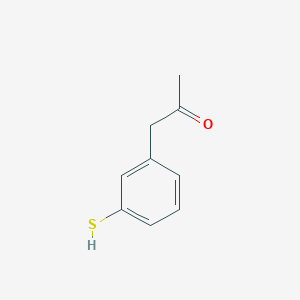
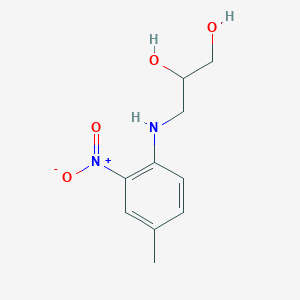

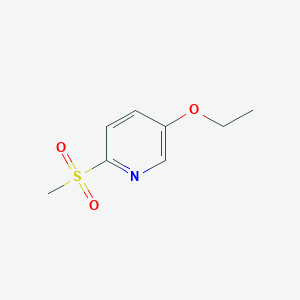
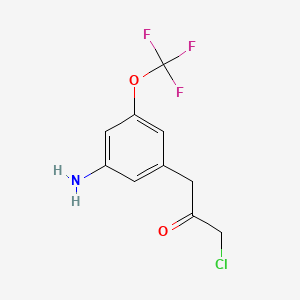
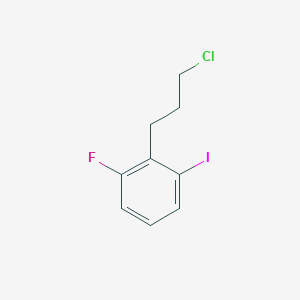
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
